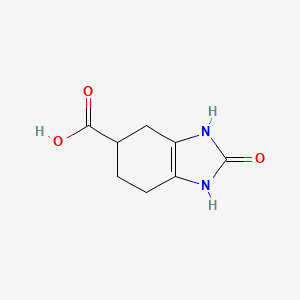

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h4H,1-3H2,(H,11,12)(H2,9,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVIGKNHEZJALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1525330-55-5 | |

| Record name | 2-hydroxy-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxo group to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic and nucleophilic reagents, along with appropriate catalysts, facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for further research and development:

- Anti-inflammatory Effects : Derivatives of 2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid have shown promising results in inhibiting the interaction between intercellular adhesion molecules (ICAMs) and leukointegrins. This interaction is crucial in the inflammatory response and immune processes such as T-cell mediated cytotoxicity and leukocyte extravasation .

- Potential in Treating Inflammatory Diseases : The compound has been investigated for its efficacy in treating conditions characterized by excessive inflammation. Studies indicate that it may provide an improved metabolic profile compared to existing LFA-1 antagonists while maintaining effective functional antagonism .

Synthesis and Derivatives

The synthesis of 2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid and its derivatives has been detailed in various patents. These derivatives are designed to enhance the compound's pharmacological properties and improve its bioavailability. Notable synthetic routes include:

- Chemical Modifications : Various chemical modifications have been explored to optimize the activity of the compound. For instance, substituents such as halogens or alkyl groups can significantly influence the compound's interaction with biological targets .

Case Studies

Several studies highlight the applications of 2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid in real-world scenarios:

- Inflammatory Disease Models : In animal models of inflammatory diseases, compounds derived from 2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid demonstrated reduced symptoms of inflammation. These studies support the potential for developing new anti-inflammatory drugs based on this compound .

- Drug Development : Research has focused on the development of pharmaceutical compositions containing this compound as an active ingredient. These formulations aim to maximize therapeutic effects while minimizing side effects associated with traditional anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The carboxylic acid group at position 5 (as in CAS 23814-14-4) is critical for hydrogen bonding and solubility, while its replacement with a methyl ester (CAS 396652-38-3) reduces polarity and may enhance membrane permeability .

Functional Group Modifications : Methylation at position 3 (CAS 1150102-58-1) introduces steric hindrance, which could alter interactions with biological targets compared to unsubstituted derivatives .

Pharmacological and Physicochemical Implications

While direct pharmacological data for the hexahydro compound is unavailable, insights can be drawn from analogs:

- Solubility : Carboxylic acid groups enhance aqueous solubility, as seen in CAS 23814-14-4, whereas ester derivatives (e.g., CAS 396652-38-3) are more lipophilic .

- Binding Affinity : Aromatic dihydro analogs (e.g., CAS 23814-14-4) may exhibit stronger binding to planar enzyme active sites due to retained ring flatness .

Biological Activity

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid (commonly referred to as 2-Oxo-HBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 2-Oxo-HBCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid

- Molecular Formula : C8H8N2O3

- Molecular Weight : 180.16 g/mol

- CAS Number : [specific CAS number not provided]

Biological Activity Overview

2-Oxo-HBCA has been studied for various biological activities including:

- Anticancer Activity : Research indicates that 2-Oxo-HBCA exhibits significant anticancer properties. In vitro studies using the MCF-7 breast cancer cell line demonstrated that compounds structurally related to 2-Oxo-HBCA can inhibit cell proliferation effectively when compared to standard chemotherapeutics like Doxorubicin .

- Antimicrobial Properties : The compound has shown promise against a range of microbial pathogens. In vitro assays revealed that 2-Oxo-HBCA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Preliminary studies suggest that 2-Oxo-HBCA may have neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 2-Oxo-HBCA are multifaceted:

- Inhibition of Cell Proliferation : The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. The compound activates caspase pathways leading to programmed cell death .

- Antioxidant Activity : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, 2-Oxo-HBCA helps reduce oxidative damage in cells .

- Modulation of Enzymatic Activities : The compound may influence various enzyme systems involved in metabolic pathways critical for cancer cell survival and proliferation .

Study on Anticancer Activity

A study conducted by [source] evaluated the effects of 2-Oxo-HBCA derivatives on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents. The study concluded that these derivatives could serve as potential candidates for further development in cancer therapy.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-Oxo-HBCA Derivative A | 15 | [source] |

| Doxorubicin | 10 | [source] |

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of 2-Oxo-HBCA against various bacterial strains. The results demonstrated effective inhibition zones indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | [source] |

| Escherichia coli | 18 | [source] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.